molecular formula C22H22 B15159565 Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- CAS No. 862379-81-5

Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-

Cat. No.: B15159565
CAS No.: 862379-81-5
M. Wt: 286.4 g/mol
InChI Key: DUTGPXVHLRHXTD-PMACEKPBSA-N
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Description

Bicyclo[222]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- is a chemical compound with the molecular formula C22H22 It is a bicyclic compound featuring a unique structure that includes two phenylmethyl groups attached to a bicyclo[222]octa-2,5-diene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylmethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octa-2,5-diene: A simpler analog without the phenylmethyl groups.

    Bicyclo[2.2.2]octa-2,5-diene, 2,5-dimethyl: Similar structure with methyl groups instead of phenylmethyl groups.

Uniqueness

Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- is unique due to the presence of the phenylmethyl groups, which can significantly influence its chemical properties and reactivity compared to its simpler analogs.

This detailed article provides a comprehensive overview of Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

862379-81-5

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

(1S,4S)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C22H22/c1-3-7-17(8-4-1)13-21-15-20-12-11-19(21)16-22(20)14-18-9-5-2-6-10-18/h1-10,15-16,19-20H,11-14H2/t19-,20-/m0/s1

InChI Key

DUTGPXVHLRHXTD-PMACEKPBSA-N

Isomeric SMILES

C1C[C@H]2C=C([C@@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CC2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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